Calculated LogP and Fraction sp³ (Fsp³) Differentiation Relative to the 3-Bromo-6-methyl Analog
The 4-methoxy-6-methyl compound exhibits a calculated LogP of 0.033, reflecting considerably higher polarity than the 3-bromo-6-methyl analog, which is expected to have an estimated LogP >1.5 based on the hydrophobic contribution of bromine . The Fsp³ value of 0.333 for the target compound indicates a favorable balance of saturated carbon character for fragment elaboration, whereas the bromo analog possesses a slightly lower Fsp³ due to replacement of the methoxy oxygen with bromine. This LogP difference of approximately 1.5 log units translates to a ~30-fold change in octanol-water partition coefficient, directly impacting aqueous solubility, passive membrane permeability, and non-specific protein binding in biochemical assays.
| Evidence Dimension | Calculated partition coefficient (LogP) and Fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | LogP = 0.033; Fsp³ = 0.333; H-bond acceptors = 3 |
| Comparator Or Baseline | 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS 1254319-55-5): LogP estimated >1.5; H-bond acceptors = 2 |
| Quantified Difference | ΔLogP ≈ -1.5 log units (target more hydrophilic); ΔH-bond acceptors = +1 |
| Conditions | Predicted values; LogP calculated by fragment contribution method as reported on vendor specification sheets |
Why This Matters
A lower LogP and an additional hydrogen bond acceptor directly improve aqueous solubility and reduce non-specific binding, making the 4-methoxy compound a more tractable fragment or intermediate for biochemical and cellular assays where aqueous compatibility is critical.
